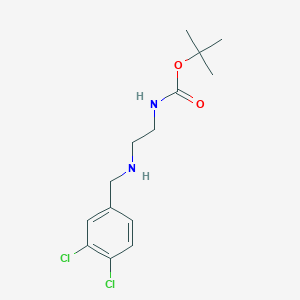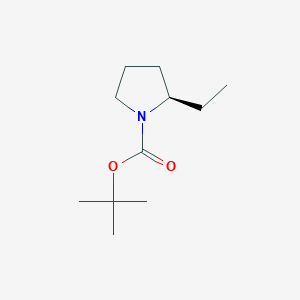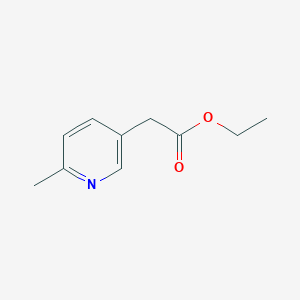
Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate
Vue d'ensemble
Description
Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate is a derivative of 1,8-naphthyridine . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability. Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Chemical Reactions Analysis
The chemical reactions involving 1,8-naphthyridines are diverse. They include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Applications De Recherche Scientifique
Recherche anticancéreuse
Ce composé a montré des promesses dans les études anticancéreuses en raison de sa similitude structurale avec les 1,6-naphthyridines, connues pour leurs propriétés anticancéreuses . Les chercheurs explorent son efficacité pour inhiber la croissance des cellules cancéreuses, en se concentrant sur la compréhension de son mécanisme d'action au niveau moléculaire.
Activité anti-VIH
Compte tenu de l'activité pharmacologique des naphthyridines apparentées, l'Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate est étudié pour ses propriétés anti-VIH potentielles . Sa capacité à interférer avec le processus de réplication du virus est particulièrement intéressante.
Applications antimicrobiennes
Le potentiel antimicrobien du composé est à l'étude, notamment comme traitement possible contre les bactéries résistantes aux médicaments . Son efficacité contre diverses souches de bactéries et son mode d'action sont des domaines de recherche clés.
Utilisations analgésiques et anti-inflammatoires
Des recherches sont en cours pour évaluer les capacités analgésiques et anti-inflammatoires de ce composé . Les études visent à déterminer sa pertinence comme alternative plus sûre aux analgésiques et anti-inflammatoires traditionnels.
Propriétés antioxydantes
Les propriétés antioxydantes de l'this compound sont explorées, en particulier sa capacité à neutraliser les radicaux libres et son rôle potentiel dans la prévention des maladies liées au stress oxydatif .
Tests pharmaceutiques et contrôle qualité
Ce composé est utilisé comme étalon de référence dans les tests pharmaceutiques pour garantir la précision et la fiabilité des méthodes analytiques, telles que la RMN, la CLHP, la LC-MS et la UPLC . Il contribue à la validation des dosages et à la détermination de la pureté d'autres substances.
Orientations Futures
The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving the synthesis methods and exploring the potential applications of 1,8-naphthyridine derivatives.
Mécanisme D'action
Target of Action
Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate is a compound that belongs to the class of 1,8-naphthyridines . This class of compounds has been found to exhibit diverse biological activities . .
Mode of Action
It is known that 1,8-naphthyridines, in general, have diverse biological activities . They interact with their targets, leading to changes that result in their biological effects.
Biochemical Pathways
1,8-naphthyridines, in general, are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities of 1,8-naphthyridines , it can be inferred that the compound may have multiple effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. For instance, this compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis. This interaction can lead to the modulation of metabolic pathways and cellular processes. Additionally, this compound has been shown to interact with proteins involved in signal transduction, influencing cellular responses to external stimuli .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression patterns. This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. Additionally, it can interact with transcription factors, modulating their ability to regulate gene expression. These interactions result in changes in cellular processes and functions, highlighting the importance of this compound in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged experimentation. It may degrade over time, leading to a decrease in its efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular processes, making it a valuable tool for investigating chronic biochemical changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Studies have shown that this compound has a threshold effect, where its efficacy plateaus beyond a certain concentration. Additionally, high doses of this compound can cause cellular toxicity, leading to adverse outcomes in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can inhibit or activate specific enzymes, thereby altering the flux of metabolites through different pathways. For example, this compound can inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism. Additionally, it can interact with cofactors, influencing their availability and activity in metabolic reactions. These interactions highlight the role of this compound in regulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. This compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound can be directed to particular cellular compartments through targeting signals or post-translational modifications. For instance, this compound may contain nuclear localization signals that direct it to the nucleus, where it can interact with transcription factors and modulate gene expression. Additionally, it can be targeted to mitochondria, influencing mitochondrial function and cellular metabolism. The subcellular localization of this compound is crucial for its role in regulating cellular processes .
Propriétés
IUPAC Name |
ethyl 6-chloro-2-oxo-1H-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-11(16)8-4-6-3-7(12)5-13-9(6)14-10(8)15/h3-5H,2H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKHFLOAHTUJBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201139171 | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201139171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330583-64-6 | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330583-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201139171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]](/img/structure/B1397145.png)


![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1397151.png)
![7-Iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1397152.png)


![3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine](/img/structure/B1397158.png)
![Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1397159.png)




